molecular formula C16H22N4O B2779729 N-Tert-butyl-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2380175-98-2

N-Tert-butyl-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide

Cat. No. B2779729
CAS RN: 2380175-98-2
M. Wt: 286.379
InChI Key: YPTOSWHTWJRHLN-UHFFFAOYSA-N
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Description

“N-Tert-butyl-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a benzimidazole group, which is a fused benzene and imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a benzimidazole group via a carbonyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, melting point, and boiling point would be determined experimentally .

Safety and Hazards

Without specific safety data, it’s hard to comment on the hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the known activities of benzimidazoles, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-tert-butyl-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-11-17-13-7-5-6-8-14(13)20(11)12-9-19(10-12)15(21)18-16(2,3)4/h5-8,12H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTOSWHTWJRHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

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